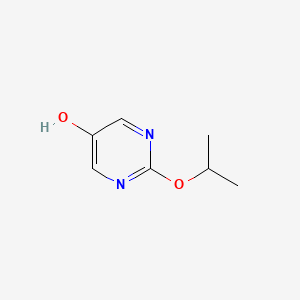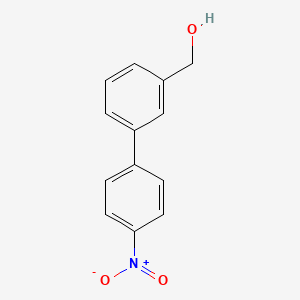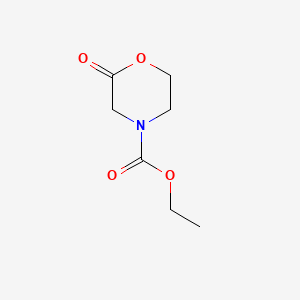
tert-Butyl thietan-3-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl thietan-3-ylcarbamate” is a chemical compound with the molecular formula C8H15NO2S . It falls under the category of building blocks . The compound has a molecular weight of 189.275 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl thietan-3-ylcarbamate” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases like ChemSpider .
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl thietan-3-ylcarbamate” are not available, related compounds like “tert-butyl (2-ethylhexyl) monoperoxy carbonate” have been studied for their thermal reactions and decomposition characteristics .
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Process Development and Pilot-Plant Synthesis of Cyclopropanation Intermediates : Wenjie Li et al. (2012) detailed the scalable synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate, demonstrating the utility of a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation. This process emphasizes the relevance of similar compounds in the development of pharmaceutical intermediates through efficient and scalable synthetic routes (Li et al., 2012).
Material Science and Structural Analysis
Synthesis and Characterization of Novel Organogels : Jiabao Sun et al. (2015) synthesized benzothizole modified carbazole derivatives to study their organogelation properties, which were influenced significantly by the presence of tert-butyl groups. The resulting xerogel-based films exhibited strong blue emissive properties and potential for fluorescent sensory materials in detecting acid vapors, highlighting the role of tert-butyl derivatives in material science (Sun et al., 2015).
Chemical Structure Analysis
Crystal Structure and Hirshfeld Surface Analysis : Aly Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate via a green method and conducted a detailed crystal structure analysis using Hirshfeld surface analysis. This study showcases the importance of structural analyses in understanding the intermolecular interactions and packing of tert-butyl carbamate derivatives (El Mestehdi et al., 2022).
Advanced Synthetic Applications
Enantio- and Regioselective Asymmetric Synthesis : R. Jena and D. Das (2021) developed a chiral aminophosphinite-ligated ruthenium complex for nucleophilic addition reactions, demonstrating high regioselectivity and enantiomeric excess. This work illustrates the application of tert-butyl derivatives in catalyzing precise synthetic reactions, contributing to the development of chiral molecules (Jena & Das, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(thietan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVIWSAGRLVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725498 | |
| Record name | tert-Butyl thietan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thietan-3-ylcarbamate | |
CAS RN |
943437-98-7 | |
| Record name | tert-Butyl thietan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

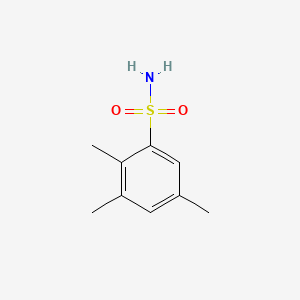
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
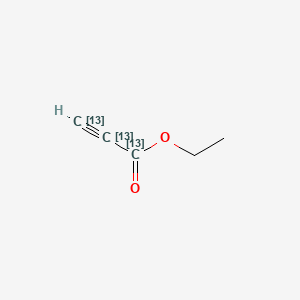
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)


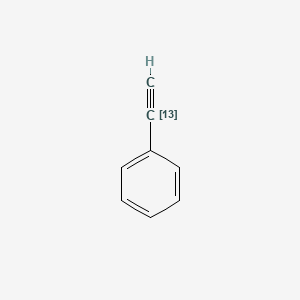
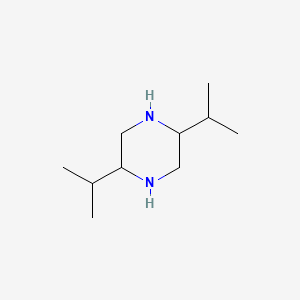
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
